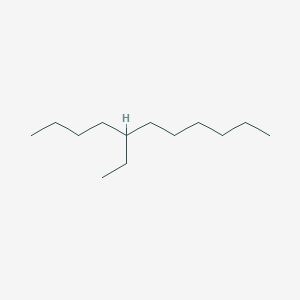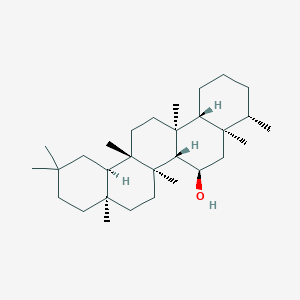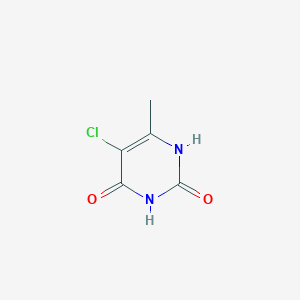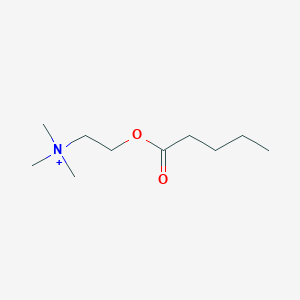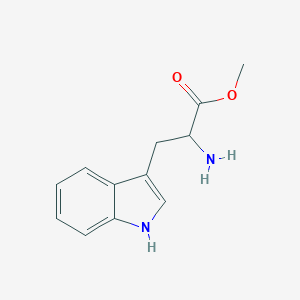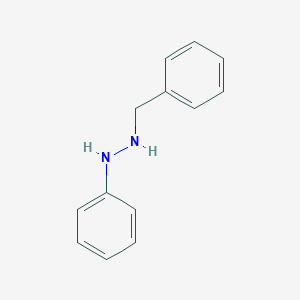![molecular formula C11H18OSSi B091817 Silane, trimethyl[2-(phenylthio)ethoxy]- CAS No. 16654-71-0](/img/structure/B91817.png)
Silane, trimethyl[2-(phenylthio)ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[2-(phenylthio)ethoxy]- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in organic solvents and has a molecular formula of C12H19OSi. The compound is known for its ability to act as a coupling agent, which makes it useful in various applications such as adhesives, coatings, and sealants. In
Mechanism Of Action
Silane, trimethyl[2-(phenylthio)ethoxy]- acts as a coupling agent by forming a covalent bond between the surface of the material and the organic functional group. The compound has a reactive silanol group that can react with the surface hydroxyl groups of the material. The organic functional group then reacts with the silanol group, forming a covalent bond between the material and the organic functional group.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of silane, trimethyl[2-(phenylthio)ethoxy]-. However, it is known to be an irritant to the skin and eyes. It is also toxic when ingested or inhaled, and can cause respiratory and gastrointestinal problems.
Advantages And Limitations For Lab Experiments
One of the main advantages of using silane, trimethyl[2-(phenylthio)ethoxy]- in lab experiments is its ability to act as a coupling agent, which makes it useful in various applications such as surface modification and nanoparticle synthesis. Additionally, it is easy to synthesize and purify, making it readily available for use in lab experiments.
However, one of the limitations of using silane, trimethyl[2-(phenylthio)ethoxy]- is its toxicity, which requires careful handling and disposal. It is also relatively expensive compared to other coupling agents.
Future Directions
There are several future directions for research on silane, trimethyl[2-(phenylthio)ethoxy]-. One area of research is the development of new applications for the compound, such as in the synthesis of new materials and coatings. Additionally, research can be done to improve the efficiency of the synthesis method and to reduce the toxicity of the compound. Finally, research can be done to explore the potential use of the compound in biomedical applications, such as drug delivery and tissue engineering.
Conclusion:
Silane, trimethyl[2-(phenylthio)ethoxy]- is a unique chemical compound that has been widely used in scientific research due to its ability to act as a coupling agent. It is easy to synthesize and purify, making it readily available for use in lab experiments. However, its toxicity requires careful handling and disposal. There are several future directions for research on the compound, including the development of new applications, improving the synthesis method, and exploring potential biomedical applications.
Synthesis Methods
Silane, trimethyl[2-(phenylthio)ethoxy]- can be synthesized using a one-step reaction involving the reaction of 2-(phenylthio)ethanol with trimethylchlorosilane. The reaction is carried out in the presence of a base catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure silane, trimethyl[2-(phenylthio)ethoxy]-.
Scientific Research Applications
Silane, trimethyl[2-(phenylthio)ethoxy]- has been widely used in scientific research due to its ability to act as a coupling agent. It has been used in surface modification of various materials such as glass, metals, and polymers. The compound has also been used in the synthesis of nanoparticles, where it acts as a stabilizing agent. Additionally, it has been used in the preparation of various coatings and adhesives.
properties
CAS RN |
16654-71-0 |
|---|---|
Product Name |
Silane, trimethyl[2-(phenylthio)ethoxy]- |
Molecular Formula |
C11H18OSSi |
Molecular Weight |
226.41 g/mol |
IUPAC Name |
trimethyl(2-phenylsulfanylethoxy)silane |
InChI |
InChI=1S/C11H18OSSi/c1-14(2,3)12-9-10-13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
HKIAJKAAQOMBLB-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCSC1=CC=CC=C1 |
Canonical SMILES |
C[Si](C)(C)OCCSC1=CC=CC=C1 |
synonyms |
Trimethyl[2-(phenylthio)ethoxy]silane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



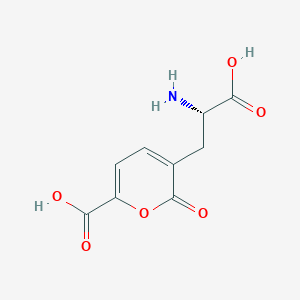
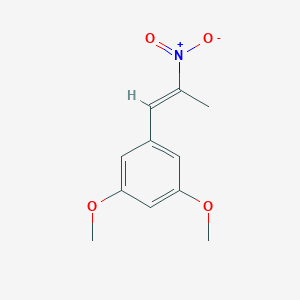
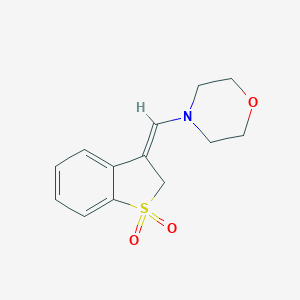
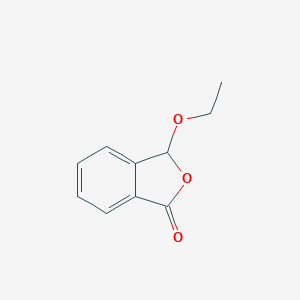
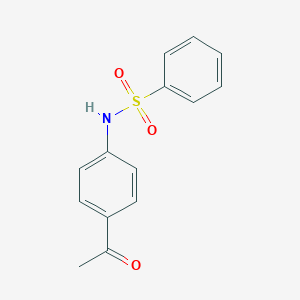

![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)

